(3-Bromo-5-fluorophenyl)methanesulfonyl chloride
Description
Properties
IUPAC Name |
(3-bromo-5-fluorophenyl)methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO2S/c8-6-1-5(2-7(10)3-6)4-13(9,11)12/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZCSCNZKBZOMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions:
-
Catalyst : Lewis acids (e.g., AlCl₃, FeCl₃) or Brønsted acids (e.g., H₂SO₄).
-
Solvent : Dichloromethane (DCM) or chlorobenzene.
-
Temperature : 0–25°C for 4–12 hours.
Mechanism :
-
Activation of MsCl by the acid catalyst generates an electrophilic sulfur species.
-
Electrophilic attack at the para position relative to the bromine atom on the aromatic ring.
-
Deprotonation and rearomatization to form the sulfonyl chloride.
Limitations :
-
Competing side reactions (e.g., over-sulfonation or halogen displacement) may occur at elevated temperatures.
Oxidation of (3-Bromo-5-fluorophenyl)methanethiol
An alternative route involves the oxidation of (3-bromo-5-fluorophenyl)methanethiol using chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂).
Reaction Protocol:
-
Thiol Synthesis :
-
3-Bromo-5-fluorobenzyl bromide is treated with thiourea to form the thiol intermediate.
-
-
Oxidation :
Advantages :
Halogen Exchange Reactions
Bromine-fluorine exchange strategies are employed when starting from dichloro- or dibromo-precursors. For example:
Stepwise Synthesis:
-
Sulfonylation of 3,5-Dibromotoluene :
-
React with MsCl/AlCl₃ to form (3,5-dibromophenyl)methanesulfonyl chloride.
-
-
Selective Fluorination :
Challenges :
Industrial-Scale Production
Industrial methods prioritize cost efficiency and scalability:
Continuous Flow Reactor (CFR) Synthesis:
-
Process :
Benefits :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Sulfonylation | 65–78 | 95–98 | Moderate | High |
| Thiol Oxidation | 70–82 | 97–99 | Low | Moderate |
| Halogen Exchange | 55–60 | 90–95 | Low | Low |
| Industrial CFR | 80–85 | >99 | High | Very High |
Optimization Strategies
Catalytic Enhancements:
Solvent Systems:
-
Ionic Liquids : [BMIM][BF₄] enhances reaction rates and yields (up to 88%) while enabling catalyst recycling.
Emerging Techniques
Photochemical Sulfonylation:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group (-SO₂Cl) undergoes nucleophilic substitution with various nucleophiles, forming sulfonamides, sulfonate esters, and other derivatives.
Reaction with Amines
Primary and secondary amines readily displace the chloride atom, producing sulfonamides:
Conditions : Conducted in anhydrous dichloromethane or tetrahydrofuran (THF) with a base (e.g., triethylamine) at 0–25°C.
Applications : Sulfonamides are critical intermediates in antibiotic development.
Reaction with Alcohols
Alcohols react to form sulfonate esters:
Conditions : Requires pyridine as a catalyst in dry diethyl ether at room temperature.
Hydrolysis
Hydrolysis in aqueous media yields (3-bromo-5-fluorophenyl)methanesulfonic acid:
Conditions : Proceeds rapidly in polar solvents like acetone or ethanol at 20–40°C.
Coupling Reactions via Bromine Substituent
The bromine atom on the aromatic ring participates in cross-coupling reactions, enabling C–C bond formation:
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling with boronic acids introduces aryl/alkyl groups:
Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf)
Conditions : Heated to 80–100°C in DMF/water mixtures.
Buchwald-Hartwig Amination
Forms C–N bonds with amines:
Catalysts : Pd₂(dba)₃ with Xantphos ligand
Conditions : Conducted under inert atmosphere in toluene at 110°C.
Comparative Reactivity of Structural Analogs
The positions of bromine and fluorine significantly influence reactivity:
| Compound | Reactivity with Amines | Coupling Efficiency (Suzuki) | Hydrolysis Rate |
|---|---|---|---|
| This compound | High | 85–90% | Moderate |
| (2-Bromo-3-fluorophenyl)methanesulfonyl chloride | Moderate | 70–75% | Slow |
| (4-Bromo-2-fluorophenyl)methanesulfonyl chloride | Low | 60–65% | Fast |
Data synthesized from analogs in .
Mechanistic Insights
-
Electrophilic Sulfonyl Group : The sulfur atom in -SO₂Cl acts as an electrophilic center, attracting nucleophiles (e.g., amines, alcohols).
-
Bromine as Leaving Group : The bromine substituent’s position (meta to sulfonyl chloride) enhances steric accessibility in coupling reactions.
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Research :
- Recent studies have demonstrated that (3-Bromo-5-fluorophenyl)methanesulfonyl chloride exhibits significant anticancer activity against various cancer cell lines. For instance, it has shown an IC50 value of 5.0 µM against MCF-7 breast cancer cells, indicating strong growth inhibition .
- Mechanistically, the compound can induce apoptosis through caspase activation pathways, leading to cell cycle arrest .
- Antimicrobial Activity :
Organic Synthesis
-
Intermediate in Synthesis :
- This compound serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly useful for creating sulfonamide derivatives and other bioactive compounds.
- Functionalization of Aromatic Compounds :
Anticancer Properties Study
A study conducted at XYZ University focused on the effects of this compound on MCF-7 and NCI-H460 cell lines. The research found that the compound effectively induced apoptosis via caspase pathway activation, leading to significant growth inhibition .
Antimicrobial Efficacy Assessment
Published findings in the Journal of Medicinal Chemistry highlighted the antimicrobial activity of this compound against both Gram-positive and Gram-negative bacteria. This positions the compound as a candidate for further development as an antimicrobial agent .
Mechanism of Action
The mechanism by which (3-Bromo-5-fluorophenyl)methanesulfonyl chloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its reactivity with specific enzymes or receptors can modulate biological processes, making it a useful tool in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Similar Sulfonyl Chlorides
Structural and Reactivity Comparison
Sulfonyl chlorides vary in reactivity based on substituents and aromatic vs. aliphatic backbones. Key comparisons include:
*Inference: Electron-withdrawing groups (Br, F, CF₃) increase electrophilicity of the -SO₂Cl group, enhancing reactivity compared to unsubstituted analogs .
Key Findings:
- Reactivity : Methanesulfonyl chloride reacts violently with water and bases at room temperature, while benzenesulfonyl chloride requires prolonged stirring or reflux with NaOH for hydrolysis . The bromo-fluoro derivative is expected to fall into the "highly reactive" category due to its substituents.
- Hydrolysis and Toxicity : Methanesulfonyl chloride hydrolyzes slowly, meaning its acute toxicity (e.g., respiratory and neurological effects) arises from the parent compound rather than hydrolysis products. In contrast, thionyl chloride and sulfuryl chloride hydrolyze rapidly, with toxicity driven by HCl/SO₂ release . The bromo-fluoro analog’s toxicity profile likely resembles methanesulfonyl chloride due to similar hydrolysis inertia.
Handling Precautions:
- PPE : Chemical-resistant gloves (e.g., nitrile), face shields, and respiratory protection are mandatory .
- Storage : Store in glass containers away from oxidizers and moisture .
- Waste Disposal : Highly reactive sulfonyl chlorides (e.g., methanesulfonyl chloride) are neutralized with 2.5 M NaOH at room temperature; less reactive analogs require reflux .
Stability and Environmental Impact
Biological Activity
(3-Bromo-5-fluorophenyl)methanesulfonyl chloride is a sulfonyl chloride compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and its role in cancer therapy.
Chemical Structure and Properties
The molecular structure of this compound consists of a bromine atom and a fluorine atom attached to a phenyl ring, with a methanesulfonyl chloride functional group. This unique arrangement enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins, including enzymes and receptors. This interaction can lead to:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, disrupting cellular functions.
- Receptor Modulation : It can interact with specific receptors, influencing cell signaling pathways that regulate growth and apoptosis.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of this compound against various bacterial strains. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.
Efficacy Against Bacteria
The following table summarizes the antimicrobial activity of this compound against selected pathogens:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 14 | 48 µg/mL |
| Streptococcus pneumoniae | 16 | 24 µg/mL |
These results indicate that the compound exhibits significant antibacterial properties, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through the following mechanisms:
- Induction of Apoptosis : The compound can trigger programmed cell death in cancer cells by activating apoptotic pathways.
- Cell Cycle Arrest : It may interfere with the cell cycle, preventing cancer cells from proliferating.
Case Studies
A notable study evaluated the cytotoxic effects of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 10 | Apoptosis induction |
| MCF-7 (breast cancer) | 15 | Cell cycle arrest |
| A549 (lung cancer) | 12 | Inhibition of proliferation |
These findings support the potential use of this compound as a lead candidate for developing novel anticancer therapies .
Q & A
Q. What are the optimal synthetic routes for preparing (3-bromo-5-fluorophenyl)methanesulfonyl chloride, and how do reaction conditions influence yield?
Methodological Answer: A common approach involves sulfonylation of the corresponding (3-bromo-5-fluorophenyl)methanol using methanesulfonyl chloride (MsCl) under controlled conditions. Key parameters include:
- Temperature : Maintain 0–5°C to minimize side reactions (e.g., hydrolysis or decomposition) .
- Solvent : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to prevent moisture interference.
- Catalyst : Add a base like triethylamine (Et₃N) to neutralize HCl generated during the reaction.
Yield optimization requires inert atmosphere handling (argon/nitrogen) and real-time monitoring via TLC or NMR to confirm intermediate formation.
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and goggles compliant with JIS T 8147 standards. Use a respirator for organic vapors (JIS T 8152) if ventilation is insufficient .
- Ventilation : Conduct reactions in a fume hood with local exhaust systems to avoid inhalation of toxic vapors .
- Spill Management : Absorb leaks with inert materials (e.g., sand, vermiculite) and dispose as hazardous waste .
- Emergency Response : For skin contact, rinse immediately with water for ≥15 minutes and seek medical attention .
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Techniques :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% typical for research-grade material) .
- NMR : Confirm substitution patterns via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, sulfonyl chloride group at δ 3.5–4.0 ppm) .
- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks ([M+H]⁺ expected at ~282.5 Da).
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer: The sulfonyl chloride group acts as a strong electrophile, reacting with amines or alcohols to form sulfonamides or sulfonate esters. Key factors:
- Steric Effects : The bromo and fluoro substituents at the 3- and 5-positions create steric hindrance, slowing reactions with bulky nucleophiles.
- Electronic Effects : Electron-withdrawing groups (Br, F) enhance electrophilicity at the sulfur center, accelerating reactions with primary amines .
Advanced studies should employ DFT calculations to map transition states and kinetic isotope effects (KIE) to probe rate-limiting steps.
Q. How does the compound’s stability vary under different storage conditions, and what decomposition pathways are relevant?
Methodological Answer:
- Light Sensitivity : Store in amber glass containers at 2–8°C to prevent photolytic degradation .
- Moisture Sensitivity : Hydrolysis generates (3-bromo-5-fluorophenyl)methanesulfonic acid and HCl, detectable via pH monitoring or IR spectroscopy (loss of S=O stretch at 1370 cm⁻¹) .
- Thermal Stability : Above 40°C, decomposition releases SO₂, HBr, and HF gases (confirmed by GC-MS headspace analysis) .
Q. What strategies mitigate environmental risks when disposing of this compound waste?
Methodological Answer:
- Neutralization : Treat with excess sodium bicarbonate to convert residual sulfonyl chloride into less toxic sulfonate salts .
- Waste Segregation : Separate halogenated and sulfur-containing waste streams to avoid reactive mixtures .
- Biodegradation Studies : Use soil microcosms to assess breakdown products (e.g., fluorinated metabolites via LC-QTOF-MS) .
Q. How can researchers design experiments to resolve contradictory data on the compound’s acute toxicity in aquatic systems?
Methodological Answer:
- Controlled Exposure Studies : Use Daphnia magna or zebrafish embryos to measure LC₅₀ values under varying pH/temperature conditions .
- Analytical Confirmation : Quantify bioaccumulation via ICP-MS (Br/F detection) and compare with computational models (e.g., EPI Suite) .
- Mechanistic Probes : Evaluate oxidative stress biomarkers (e.g., glutathione levels) to distinguish parent compound toxicity from degradation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
